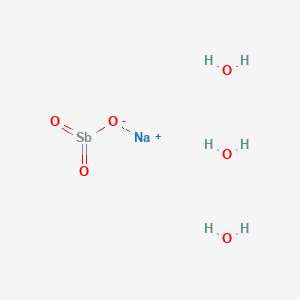

Sodium antimonate trihydrate

Description

Contextualization of Antimony Compounds in Materials Science

Antimony compounds have long been integral to materials science, valued for their diverse applications. These compounds are utilized in flame retardants, catalysts, and as fining agents in glass production. atamanchemicals.comtodinimetals.co.inurbanmines.com Antimony oxides, in particular, are noted for their stability and performance in high-temperature applications. atamanchemicals.com The versatility of antimony compounds stems from their unique electronic and structural characteristics, which allow for the creation of materials with tailored properties. Research continues to explore the potential of these compounds in developing advanced materials for a range of technological applications.

Significance of Sodium Antimonate (B1203111) Trihydrate as a Chemical Precursor and Reagent

Sodium antimonate trihydrate (NaSbO₃·3H₂O) serves as a crucial chemical precursor and reagent in the synthesis of other antimony compounds. todinimetals.co.incymitquimica.comindiamart.com Its utility is particularly notable in the production of colloidal antimony pentoxide, which is used as a flame retardant. atamanchemicals.com The compound's reactivity and solubility in specific solvents, such as tartaric acid and concentrated sulfuric acid, make it a valuable starting material for creating various antimony-based reagents for analytical chemistry. vulcanchem.com Furthermore, its role extends to the manufacturing of high-purity antimony metal and antimony trioxide. atamanchemicals.com

Overview of Current Research Trajectories and Gaps in the Field

Current research on this compound is largely focused on enhancing its performance in established applications and exploring new uses. A significant trend is the investment in research and development to improve its efficiency as a flame retardant. justdial.com There is also a growing interest in the development of nanostructured this compound, with methods like the polyol-mediated process being explored to create materials with enhanced homogeneity for electronic applications. vulcanchem.com

However, gaps in the research remain. While its role as a flame retardant is well-documented, further investigation into the mechanisms of its action in different polymer matrices could lead to more effective formulations. Additionally, exploring its catalytic potential beyond current applications could open up new avenues in green chemistry and industrial processes. The development of more sustainable and cost-effective synthesis methods for high-purity this compound also presents an ongoing research challenge.

Structure

2D Structure

Properties

IUPAC Name |

sodium;oxido(dioxo)-λ5-stibane;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.3H2O.3O.Sb/h;3*1H2;;;;/q+1;;;;;;-1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELGGALCJJLWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Sb](=O)=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6NaO6Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium Antimonate Trihydrate and Derived Materials

Conventional Routes for Sodium Antimonate (B1203111) Synthesis

Conventional methods for synthesizing sodium antimonate have been the bedrock of its industrial production, primarily involving high-temperature reactions and hydrometallurgical processes.

High-Temperature Reactions: Processing of Antimony-Containing Raw Materials

High-temperature pyrometallurgical processes are a primary method for the production of antimony compounds, including sodium antimonate. mit.edupsecommunity.org These methods are particularly suitable for processing low-grade antimony ores. mit.edu In one common approach, antimony trioxide (Sb₂O₃) is oxidized using sodium nitrate (B79036) (NaNO₃) in an alkaline environment. vulcanchem.com This exothermic reaction is typically carried out at temperatures between 350 and 400°C and can yield a product with a purity of 98% or higher after washing and drying. vulcanchem.com Another high-temperature method involves heating a mixture of antimony and sodium nitrate. atamanchemicals.com The resulting coarse sodium antimonate is then filtered, dried, and crushed to obtain the final product. atamanchemicals.com

The volatilization of antimony trioxide from ores is another significant pyrometallurgical technique. mit.edu This process involves heating the ore to around 1000°C to burn off sulfur and volatilize the antimony trioxide, which is then collected. mit.edu The recovered antimony trioxide can then be used as a precursor for sodium antimonate production. mit.edupsecommunity.org

Table 1: High-Temperature Synthesis Parameters

| Raw Materials | Oxidizing Agent | Temperature Range | Purity of Product | Reference |

| Antimony Trioxide (Sb₂O₃), Sodium Hydroxide (B78521) (NaOH) | Sodium Nitrate (NaNO₃) | 350-400°C | ≥98% | vulcanchem.com |

| Antimony, Sodium Nitrate | Air | - | - | atamanchemicals.com |

| Low-grade sulfide (B99878) ores (5-25% Sb) | - | ~1000°C | - | mit.edu |

Hydrometallurgical Approaches: Preparation from Antimony Trioxide and Hydrochloric Acid

Hydrometallurgical methods offer an alternative to high-temperature synthesis and are particularly useful for processing various antimony-containing materials. uctm.edu One established hydrometallurgical route involves the reaction of crude antimony trioxide with hydrochloric acid. atamanchemicals.com The process continues with chlorination, followed by hydrolysis and neutralization with an excess of alkali to yield sodium antimonate. atamanchemicals.com

Table 2: Hydrometallurgical Synthesis Parameters

| Starting Material | Reagents | Key Steps | Reference |

| Crude Antimony Trioxide | Hydrochloric Acid, Chlorine, Alkali | Mixing with HCl, chlorination, hydrolysis, neutralization | atamanchemicals.com |

| Raw Antimony Oxide | Hydrochloric Acid, Water, Sodium Hydroxide, Hydrogen Peroxide | Heating, reaction with HCl and water, addition of NaOH, oxidation with H₂O₂ | google.com |

| Sodium Antimonate | Hot Water, Hydrochloric Acid, Iron Shavings | Pre-washing, mixing with iron shavings, leaching with HCl | uctm.edu |

Advanced Synthesis Techniques for Controlled Properties

To meet the demands of modern applications, advanced synthesis techniques have been developed to produce sodium antimonate with specific properties, such as controlled particle size and morphology.

Alkaline Wet Leaching Processes for Antimony Oxide Ores

Alkaline wet leaching presents an efficient method for extracting antimony from its ores to produce sodium antimonate. A patented method describes a process where antimony oxide ore is crushed and then leached with a sodium hydroxide solution at a temperature of 80-100°C. google.com This process boasts a high antimony leaching rate of 95-99% and a direct sodium antimonate recovery rate of 90-95%. google.com The alkaline nature of the process reduces equipment corrosion, and the alkaline liquid can be recycled, making it a more environmentally friendly option. google.com

The process involves several key steps:

Leaching: The crushed ore is leached with a hot sodium hydroxide solution. google.com

Purification: The resulting filtrate is purified to remove impurities. google.com

Oxidation: The purified solution is oxidized, often with hydrogen peroxide, to precipitate sodium antimonate. google.com

Research has also explored the use of potassium hydroxide (KOH) for leaching antimony from stibnite (B1171622) ore, which can then be used for sodium pyroantimonate (B1233504) production. researchgate.net The efficiency of alkaline leaching can be influenced by factors such as temperature, reaction time, and the concentration of the alkaline solution. researchgate.netnih.govdiva-portal.org

Table 3: Alkaline Leaching Process Parameters

Polyol-Mediated Synthesis Pathways for Inorganic Oxides

The polyol process is a versatile wet-chemistry method for synthesizing inorganic nanoparticles with controlled size and shape. nih.govresearchgate.net This technique utilizes a polyol, such as ethylene (B1197577) glycol, which acts as both a solvent and a reducing agent. vulcanchem.com Recent advancements have applied this method to produce nanostructured sodium antimonate trihydrate with enhanced homogeneity, which is particularly suitable for electronic applications. vulcanchem.com

The key steps in a polyol-mediated synthesis of this compound typically involve:

Dissolving antimony trioxide (Sb₂O₃) in ethylene glycol. vulcanchem.com

Adding a sodium source, such as sodium acetate (B1210297) trihydrate, under reflux conditions. vulcanchem.com

Precipitating the product, which is then collected by centrifugation and dried. vulcanchem.com

The polyol method offers several advantages, including the use of common salts as precursors and a wide operating temperature range, which allows for the formation of well-crystallized oxides without the need for subsequent high-temperature annealing. nih.gov It has been noted that the choice of polyol can be critical; for instance, replacing diethylene glycol with ethylene glycol can affect the outcome of the reaction. atamanchemicals.com

Fabrication of Nanostructured Materials Utilizing Sodium Antimonate Precursors

Sodium antimonate serves as a crucial precursor in the fabrication of various nanostructured materials with tailored properties for advanced applications. acs.orguh.edu For example, it has been used in the synthesis of single-crystalline NaSbO₃ nanoplates through an aerosol-assisted combustion synthesis method. acs.org These nanoplates can then act as a template for creating other complex oxides. acs.org

In another application, sodium antimonate is used in conjunction with sodium stannate to create antimony-doped tin oxide (ATO) shells on gold nanoparticles. uh.edu This process requires dissolving the sparingly soluble sodium antimonate in water at elevated temperatures (around 90°C) before it is added to the sodium stannate solution. uh.edu The resulting nanostructured materials have potential uses in plasmonics and catalysis. uh.edu The development of nanostructured antimony-based materials is also a significant area of research for applications in next-generation sodium-ion batteries. researchgate.net

Hydrothermal Methods for Antimony-Doped Tin Oxide (ATO) Nanoparticles

Hydrothermal synthesis is a prominent technique for producing antimony-doped tin oxide (ATO) nanoparticles due to its ability to yield crystalline particles at relatively moderate temperatures. mdpi.comresearchgate.net This method involves chemical reactions in aqueous solutions at temperatures above the boiling point of water, contained within a sealed vessel known as an autoclave. The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the desired nanomaterial. mdpi.com

Various precursors can be utilized in the hydrothermal synthesis of ATO. For instance, highly dispersed ATO nanoparticles have been synthesized using sodium stannate (Na2SnO3) and potassium hexahydroxoantimonate (KSb(OH)6) as tin and antimony sources, respectively. mdpi.com In other procedures, granulated tin and antimony triiodide (SbI3) have served as starting materials. researchgate.net A mild hydrothermal approach has also been demonstrated using sodium stannate, antimony oxide, sodium hydroxide, and sulfuric acid. researchgate.netresearchgate.net The choice of precursors is a critical parameter that influences the characteristics of the final product.

The reaction conditions are carefully controlled to achieve desired nanoparticle properties. A typical one-step hydrothermal process can be conducted at 220 °C in an autoclave for 12 hours. mdpi.com In another variation, the reaction is carried out at temperatures between 120-170 °C for 20 hours. researchgate.net The complexing-hydrothermal oxidation method utilizes stannate and antimony white at a higher temperature of 240 °C for 17 hours, employing sodium hydrotartrate as a complexing agent and hydrogen peroxide as an oxidant. scispace.comcapes.gov.br This particular method is noted for producing well-crystallized and monodispersed ATO nanoparticles with an average size of about 50 nm, as it allows for the separation of the nucleation and crystal growth steps. scispace.com

The resulting ATO powders are characterized by various analytical techniques, including X-ray diffraction (XRD) to confirm the cassiterite structure of tin oxide and the incorporation of antimony into the crystal lattice, and transmission electron microscopy (TEM) to observe the particle size and morphology. researchgate.netscispace.com Studies show that the particle size can be influenced by the antimony content, with an increase in Sb content leading to a reduction in particle size to just a few nanometers. mdpi.com

| Tin Precursor | Antimony Precursor | Temperature (°C) | Time (hours) | Resulting Particle Size | Reference |

|---|---|---|---|---|---|

| Na2SnO3 | KSb(OH)6 | 220 | 12 | Reduces with increased Sb content | mdpi.com |

| Granulated Tin | SbI3 | 120-170 | 20 | ~4-7 nm | researchgate.netresearchgate.net |

| Sodium Stannate | Antimony Oxide | 200 | Not Specified | Not Specified | researchgate.netresearchgate.net |

| Stannate | Antimony White | 240 | 17 | ~50 nm | scispace.com |

Controlled Growth of Metal Oxide Shells on Plasmonic Nanoparticles

The synthesis of core-shell nanoparticles, particularly those with a plasmonic core (like gold or silver) and a metal oxide shell, is a field of intensive research due to their combined optical and electronic properties. researchgate.netrsc.orgijraset.com A key challenge in this synthesis is achieving a uniform and controlled growth of the oxide shell on the metallic core, as many popular methods for synthesizing noble metal nanoparticles are conducted in aqueous systems, whereas metal oxide shell growth often requires non-aqueous solvents to prevent aggregation. rsc.orgacs.org

A successful strategy to coat plasmonic nanoparticles with doped tin oxide shells involves using sodium stannate trihydrate as the tin precursor, coupled with dopant precursors like sodium antimonate for antimony-doped tin oxide (ATO) shells. uh.edu This methodology can be applied to various plasmonic cores, including gold nanoparticles (Au NPs) and gold-silver nanoshells (GS-NS). rsc.orguh.edu The process typically begins with an aqueous dispersion of the plasmonic nanoparticles. uh.edu The temperature is a crucial factor; for instance, heating a solution of Au NPs and sodium stannate to temperatures above 75 °C causes a drop in pH, which facilitates the crystallization of SnO2 onto the gold core. uh.edu

To achieve antimony doping, an aqueous solution of sodium antimonate is prepared, often at an elevated temperature (e.g., 90 °C) to ensure dissolution, and then added to the sodium stannate and nanoparticle mixture. uh.edu The entire mixture is then heated in a sealed pressure vessel to a higher temperature, such as 150 °C, to ensure the complete dissolution of the sodium antimonate and its subsequent incorporation into the growing tin oxide lattice. uh.eduuh.edu This method allows for the creation of uniform ATO shells on the plasmonic cores. uh.edu

This approach has also been adapted to create more complex, multi-layered structures. For example, a TiO2 shell can be grown over a plasmonic core that has first been coated with an interlayer of SnO2 or SiO2. rsc.org The ability to create these core-dual-shell nanoparticles (e.g., GS-NS@SnO2@TiO2) opens up possibilities for designing finely tailored heterojunctions with enhanced photocatalytic or electronic properties. rsc.orguh.edu The versatility of these solution-based methods allows for the coating of uniform shells on diverse core types, including crystalline metals and other metal oxides. rsc.orggexinonline.com

Influence of Reaction Parameters on Nanoparticle Morphology and Crystallinity

The physical and chemical properties of nanoparticles, such as their morphology (shape and size) and crystallinity, are critically dependent on the synthesis reaction parameters. rsc.org In hydrothermal synthesis, key variables include temperature, pH, reaction time, and precursor concentration. scielo.brrsc.org A systematic investigation of these parameters is essential for controlling the final characteristics of the nanoparticles. rsc.org

Temperature: Reaction temperature significantly affects both crystallinity and particle size. scielo.brscienceopen.com In the synthesis of hydroxyapatite (B223615) nanoparticles, it was found that higher hydrothermal temperatures lead to increased crystallinity and larger particle sizes. scielo.brscienceopen.com Similarly, for ATO nanoparticles, increasing the calcination temperature from 300 °C to 800 °C resulted in a gradual decrease in laser reflectivity, indicating changes in the material's properties. mater-tehnol.si For VS2 nanosheets, a temperature range of 140–220 °C was found to be favorable for the formation of the desired hexagonal structure. rsc.org

pH: The pH of the reaction medium is another dominant factor. scielo.br Studies on hydroxyapatite synthesis revealed that the pH of the reaction mixture significantly affects the length and aspect ratio of the resulting particles. scielo.br For ATO nanoparticle synthesis via co-precipitation, a titration-end-point pH of 2 was found to be optimal for achieving the lowest laser reflectivity. mater-tehnol.si The pH can also be manipulated to control the formation and dissolution of oxide shells on plasmonic nanoparticles; for instance, gold-copper oxide core-shell particles can have their oxide shell repeatedly removed and regrown by simply changing the solution pH. researchgate.netrsc.org

Reaction Time and Precursor Concentration: The duration of the hydrothermal treatment and the concentration of reactants also play a crucial role. scienceopen.comresearchgate.net Longer reaction times generally lead to an increase in nanoparticle size and crystallinity. scienceopen.com In the case of Zn2SnO4 nanocrystals, hydrothermal time influenced both the size and crystallinity, which in turn affected their electrochemical performance. researchgate.net Precursor concentration can directly impact the morphology; in VS2 synthesis, lower concentrations of the sulfur source (TAA) led to granular phases, while higher concentrations promoted the formation of well-defined nanosheets. rsc.org

| Parameter | Effect on Morphology (Size/Shape) | Effect on Crystallinity | Nanoparticle System | Reference |

|---|---|---|---|---|

| Temperature | Particle size increases with temperature. | Crystallinity increases with temperature. | Hydroxyapatite, ATO | scielo.brscienceopen.commater-tehnol.si |

| pH | Affects particle length and aspect ratio. Can be used to dissolve/regrow shells. | Affects Ca/P ratio (stoichiometry). | Hydroxyapatite, Au@Cu2O | researchgate.netrsc.orgscielo.br |

| Reaction Time | Particle size increases with time. | Crystallinity increases with time. | Hydroxyapatite, Zn2SnO4 | scienceopen.comresearchgate.net |

| Precursor Concentration | Influences particle phase and shape (e.g., granular vs. nanosheet). | Affects phase purity. | VS2 | rsc.org |

Synthesis of Antimony(V) Complexes and Derivatives

Preparation of Meglumine (B1676163) Antimonate from Potassium Hexahydroxoantimonate

Meglumine antimonate (MA) is a significant antimony(V) complex, and its synthesis can be achieved using various Sb(V) sources. nii.ac.jpresearchgate.net One efficient method involves the reaction of potassium hexahydroxoantimonate (KSb(OH)6) with N-methyl-D-glucamine (NMG). researchgate.netasm.org This procedure provides an alternative to methods using antimony pentachloride (SbCl5). nii.ac.jpscielo.br

The synthesis is typically performed by reacting equimolar amounts of KSb(OH)6 and NMG in an aqueous solution. jsta.cl The mixture is heated, for example, to 60 °C for three hours or at 55 °C while maintaining a pH of 7 with the addition of potassium hydroxide. researchgate.netjsta.cl The reaction is considered complete when the mixture becomes and remains clear. researchgate.net

Following the reaction, the product is isolated from the solution. A common technique is to induce precipitation by adding a non-solvent, such as cold acetone, to the cooled reaction mixture. researchgate.netjsta.cl The resulting solid precipitate is then filtered and dried to yield meglumine antimonate. researchgate.netjsta.cl The product synthesized via this route has been characterized and found to be similar to commercial samples of the drug, though some differences in the abundance ratios of ions may be observed in mass spectrometry analysis. nii.ac.jpresearchgate.net NMR data suggests that NMG molecules coordinate to the antimony center in two different ways, which could indicate either the presence of two distinct complexes or a single complex with an asymmetrical coordination geometry. nii.ac.jpresearchgate.net

Exploration of Novel Coordination Compounds from Sodium Antimonate Precursors

The field of coordination chemistry is actively exploring the synthesis of new functional compounds using antimony precursors, including sodium antimonate. iarc.frunige.chresearchgate.net These efforts aim to develop novel materials for applications in areas such as catalysis, medicine, and optoelectronics. researchgate.net Sodium antimonate (NaSbO3) is a primary antimony product that serves as a starting material for creating other antimony derivatives. nih.gov

Research has focused on synthesizing new antimony(V) complexes by reacting Sb(V) sources with various organic ligands. For example, a novel series of Sb(V) complexes has been synthesized using hydroxypyranone and hydroxypyridinone ligands. nih.gov While this specific study may have used other Sb(V) precursors, the principle of coordinating antimony with functional organic molecules is broadly applicable. The synthesis process can involve multiple steps, such as protecting functional groups on the ligand, reacting the intermediate with other molecules, and finally deprotection to yield the final complex. nih.gov

The isolation of crystalline antimonate species from aqueous solutions can be challenging due to the tendency to form amorphous precipitates. researchgate.net This has led researchers to explore nonaqueous media for synthesis. researchgate.net The development of new coordination compounds from precursors like sodium antimonate is a key area for creating materials with tailored properties. researchgate.netresearchgate.net The resulting complexes are typically characterized using a suite of analytical techniques, including elemental analysis, FT-IR, and NMR spectroscopy, to elucidate their structure and composition. nih.govresearchgate.net

Advanced Characterization Techniques for Sodium Antimonate Trihydrate Systems

Spectroscopic Characterization

Spectroscopic techniques are pivotal in understanding the fundamental properties of sodium antimonate (B1203111) trihydrate at the atomic and molecular levels.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nm of a material. wikipedia.org In systems where sodium antimonate is used as a precursor, such as in the synthesis of silver-doped sodium antimonate (ANS) photocatalysts, XPS confirms the successful doping and identifies the valence states of the constituent elements. scielo.br

High-resolution XPS spectra reveal the characteristic binding energies for each element. For instance, in an ANS catalyst, the spectra for O1s and Sb3d, Ag3d, and Na2p can be identified. scielo.br The deconvolution of these peaks provides quantitative information about the oxidation states. The binding energies for Sb 3d₅/₂ and Sb 3d₃/₂ are consistent with the presence of tin, while specific peaks for Ag 3d can confirm the existence of Ag⁺ ions within the catalyst structure. scielo.brresearchgate.net This analytical method is crucial for verifying the elemental composition at or near the particle surface. researchgate.net

Table 1: Representative XPS Binding Energies in a Silver-Doped Sodium Antimonate (ANS) System

| Element/Orbital | Binding Energy (eV) | Inferred State/Information |

|---|---|---|

| O 1s | ~530.4 | Oxygen in the metal-oxide lattice |

| Sb 3d₅/₂ | ~529.9 | Sb⁵⁺ oxidation state |

| Sb 3d₃/₂ | ~539.3 | Sb⁵⁺ oxidation state |

| Ag 3d₅/₂ | ~366.0 | Ag⁺ oxidation state |

| Ag 3d₃/₂ | ~737.0 | Ag⁺ oxidation state |

| Na 2p | ~33.0 | Sodium ions in the structure |

Data sourced from studies on silver-doped sodium antimonate photocatalysts. scielo.br

Ultraviolet-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is a key technique for analyzing the optical properties and determining the electronic band gap of powdered materials. isca.meredalyc.orgrubiconscience.com.au This method measures the light scattered from a sample to understand its absorption characteristics across UV and visible wavelengths. isca.memdpi.com

In the context of sodium antimonate-based materials, such as photocatalysts, UV-Vis DRS demonstrates how modifications, like doping, affect the material's ability to absorb light. For example, pure sodium antimonate shows broad absorption bands around 300 nm. researchgate.net When doped with silver, the resulting material exhibits significantly enhanced visible light absorption, with bands extending to approximately 520 nm. researchgate.net This red shift is critical for applications in visible-light photocatalysis. scielo.br The band gap energy (Eg) can be calculated from the reflectance data, providing fundamental insights into the material's electronic structure. isca.me

Photoluminescence (PL) spectroscopy is a non-destructive method that probes the electronic structure of materials by measuring the light emitted after photo-excitation. horiba-itech.co.jpinflibnet.ac.in It is used to evaluate impurity levels, defect states, and recombination mechanisms of charge carriers. horiba-itech.co.jp

For antimonate-based materials, PL spectra can reveal the efficiency of charge separation. A lower PL intensity often indicates a more effective separation of photogenerated electrons and holes, which is desirable in applications like photocatalysis. In studies of silver-doped sodium antimonate, the PL emission spectrum showed a significant red shift compared to the undoped material, indicating a lower photoluminescence energy which can be ascribed to a smaller band gap. scielo.br This suggests that doping can alter the radiative recombination pathways, impacting the material's optical performance. scielo.br

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ²³Na NMR, is a powerful tool for investigating the local atomic environments and phase transformations in sodium-antimony systems. anl.govcam.ac.uk It provides detailed insights into the connectivity between sodium and antimony atoms, which is difficult to obtain through other methods. acs.org

Studies on sodium-antimonide anodes for sodium-ion batteries have used ex situ ²³Na magic-angle spinning solid-state NMR (MAS ssNMR) to characterize the different sodium-containing phases formed during electrochemical cycling. anl.govacs.org The chemical shift in the ²³Na NMR spectrum is highly sensitive to the local environment. For example, a broad peak centered around 37 ppm has been identified as an intermediate sodium-antimony phase, distinct from both NaSb and Na₃Sb. acs.org Variable temperature ²³Na NMR experiments can also reveal significant sodium mobility within certain crystalline phases, which is a key factor for the performance of antimony-based anodes. anl.gov

Table 2: ²³Na NMR Chemical Shifts for Various Sodium-Antimony Phases

| Phase | Approximate Chemical Shift (ppm) | Interpretation |

|---|---|---|

| Intermediate (a-Na₃₋ₓSb) | 37 - 42 | Intermediate Sb connectivity |

| Crystalline Na₃Sb | 50 - 80 | Two distinct Na sites in the crystal |

| Desodiation Product | ~27 | Higher Sb-Sb connectivity than Na₃Sb |

Data sourced from NMR studies on sodium-antimonide anodes. acs.org

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups and confirm the chemical bonding within a material by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. iosrjournals.orgd-nb.info In the analysis of complex antimonate compounds, FTIR spectra can confirm the presence of specific bonds such as Sb-O, Na-F, and Sb-F. nveo.org For instance, in a study of strontium-doped sodium pentafluoro antimonate, a peak at 1065 cm⁻¹ was attributed to the Sb–O stretching vibration, while a strong band at 512 cm⁻¹ was assigned to the Sb-F stretching vibration. nveo.org This technique is also valuable for detecting adsorbed water molecules, often identified by a broad absorption band around 3400-3500 cm⁻¹ due to O-H stretching vibrations. iosrjournals.orgnveo.org

Diffraction and Microscopic Analysis

Diffraction and microscopy techniques are essential for determining the crystal structure, morphology, and particle size of sodium antimonate trihydrate and its derivatives.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and structure of a material. justdial.com It is routinely employed for quality control in the production of sodium antimonate to assess crystallinity. justdial.com In research, XRD patterns of glass-ceramics doped with materials derived from sodium antimonate reveal the presence of multiple crystalline phases, such as Na₂Sb₂O₆ and Na₃SbO₃. researchgate.net The sharp, high-intensity peaks in an XRD pattern indicate a high degree of crystallinity. nveo.org Analysis of the diffraction peaks can also confirm whether doping, for instance with silver, leads to changes in the unit cell parameters of the sodium antimonate crystal structure. scielo.br

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface morphology, showing features like particle shape and size distribution. justdial.com For materials synthesized using sodium antimonate, SEM analysis can reveal amorphous or crystalline morphologies. scielo.br In studies of ferrous iron oxidation in the presence of antimonate, SEM images showed that the resulting mineral products existed as very fine crystallites aggregated into nanometer-scale clusters. scu.edu.au When combined with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping, confirming the distribution of elements like Ag, Na, Sb, and O within the particles. scielo.br

Transmission Electron Microscopy (TEM) offers even higher magnification than SEM, allowing for detailed morphological and structural analysis of nanomaterials. nih.gov TEM images can reveal the size and shape of individual nanoparticles or nanorods synthesized from antimonate precursors. researchgate.net

High-Resolution TEM (HRTEM) provides imaging at the atomic scale, making it possible to visualize the crystal lattice planes of a material. This allows for the direct measurement of interplanar spacing, which helps in identifying the crystalline nature of the sample. researchgate.net

Selected Area Electron Diffraction (SAED) is performed within a TEM to determine the crystallinity of a sample area. scu.edu.au A pattern of sharp, discrete spots indicates a single-crystalline nature, whereas a pattern of concentric rings suggests a polycrystalline material. researchgate.net For example, TEM-SAED was used to confirm that feroxyhyte was the sole mineral phase in certain iron-antimonate precipitates, showing its characteristic diffraction peaks. scu.edu.au

Table 3: Summary of Compound Names

| Compound Name | Chemical Formula |

|---|---|

| This compound | NaSbO₃·3H₂O |

| Sodium Antimonate | NaSbO₃ |

| Silver Nitrate (B79036) | AgNO₃ |

| Sodium Pentafluoro Antimonate | Na₂SbF₅ |

| Antimony | Sb |

| Sodium | Na |

| Silver | Ag |

| Oxygen | O |

| Feroxyhyte | δ-FeOOH |

| Sodium Carbonate | Na₂CO₃ |

| Barium Dihydrogen Phosphate | Ba(H₂PO₄)₂ |

X-ray Diffraction (XRD) for Crystalline Phase Identification, Lattice Parameters, and Crystallite Size

X-ray diffraction (XRD) is a fundamental technique for the analysis of crystalline materials like this compound. It provides information on the crystal structure, phase purity, and crystallite size.

Crystalline Phase Identification: XRD patterns of sodium antimonate reveal its crystal structure. The anhydrous form, sodium antimonate (NaSbO₃), often exhibits a pyrochlore (B1171951) structure. iaea.org The trihydrate form (NaSbO₃·3H₂O) has been reported to crystallize in a monoclinic system. vulcanchem.com XRD analysis can distinguish between these phases and identify any impurities or mixed phases present in a sample. For instance, in studies of doped sodium antimonate, XRD is used to confirm that the doping process does not significantly alter the primary crystal structure. researchgate.net

Lattice Parameters: Precise lattice parameters can be determined from XRD data through techniques like Rietveld refinement. researchgate.net For example, studies on related antimonate compounds have used this method to determine unit cell parameters. researchgate.net These parameters are crucial for understanding the atomic arrangement and can be affected by factors such as doping or the formation of solid solutions.

Crystallite Size: The size of the crystalline domains (crystallites) can be estimated from the broadening of XRD peaks using the Scherrer equation. This is particularly useful in the study of nanomaterials. For instance, in the synthesis of nanostructured materials, XRD is a standard tool to assess the resulting crystallite size. gexinonline.com

Scanning Electron Microscopy (SEM) for Particle Morphology, Surface Features, and Microstructure

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the three-dimensional morphology and surface topography of this compound particles.

Particle Morphology and Surface Features: SEM images reveal the shape, size, and aggregation of particles. Sodium antimonate can present as granular crystals. vulcanchem.com In doped or modified forms, SEM can show changes in morphology, such as the formation of amorphous structures. scielo.br It allows for the detailed observation of surface features, which is critical for applications where surface reactivity is important.

Microstructure: At higher magnifications, SEM provides insights into the microstructure of materials. For example, in composite materials containing sodium antimonate, SEM can be used to examine the distribution and interaction of the different phases. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Dimensions, Shell Thickness, and Internal Structure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is indispensable for the characterization of nanomaterials, providing detailed information about their internal structure. nanocomposix.com

Nanoparticle Dimensions: TEM is the preferred method for directly measuring the size and size distribution of nanoparticles with high precision. nanocomposix.comnih.gov For nanostructured sodium antimonate, TEM can confirm the particle dimensions, which is crucial for applications in electronics and catalysis. fishersci.co.uk

Shell Thickness: In core-shell structures, where sodium antimonate might be a component, TEM is used to visualize and measure the thickness of the shells. gexinonline.com This level of detail is vital for understanding the properties of these engineered nanomaterials.

Internal Structure: TEM can reveal the internal structure of particles, including their crystallinity and the presence of any defects. nih.gov For complex systems, such as core-shell nanoparticles, TEM images can confirm the successful coating of one material onto another. gexinonline.com

Electron Microprobe Analysis for Spatially Resolved Elemental Composition

Electron Microprobe Analysis (EMPA), also known as Electron Probe Microanalysis, is a non-destructive technique used to determine the chemical composition of small, specific volumes of a solid sample. wikipedia.org

EMPA bombards the sample with a focused electron beam, causing the emission of characteristic X-rays from the elements present. wikipedia.org By analyzing the wavelengths of these X-rays, the elemental composition at a microscopic level can be determined. This technique is particularly useful for analyzing individual grains or phases within a heterogeneous material. For instance, EMPA has been used to determine the atomic ratios of elements in synthetic minerals like scorodite and tripuhyite, which can be formed in the presence of antimony. bbk.ac.uk It has also been applied to measure the concentration of elements like sodium in glasses, where element migration under the electron beam can be an issue. wisc.edu

Elemental and Compositional Characterization

Accurate determination of the elemental and compositional makeup of this compound is crucial. Several spectroscopic techniques are employed for this purpose, each offering unique advantages.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES/OES) for Quantitative Elemental Analysis and Antimony Speciation

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful technique for determining the elemental composition of a sample with high accuracy. wikipedia.orgjcu.edu.au

Quantitative Elemental Analysis: In ICP-AES, the sample, typically in a liquid form, is introduced into a high-temperature argon plasma. wikipedia.org The intense heat excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of each element, allowing for precise quantitative analysis. wikipedia.org This method is widely used for determining the concentration of metals and other elements in various materials, including geological and environmental samples. jcu.edu.auvito.be For instance, it can be used to determine the precise amount of sodium and antimony in a sample of sodium antimonate. nih.gov

Antimony Speciation: ICP-AES can be coupled with separation techniques like liquid chromatography (LC) to perform speciation analysis, which is the determination of the different chemical forms of an element. nih.govnih.gov This is important for antimony, as its different oxidation states, Sb(III) and Sb(V), have different properties. dtu.dk By separating these species before they enter the ICP-AES, their individual concentrations can be quantified. nih.govnih.gov However, direct speciation with ICP-OES can be time-consuming and may require indirect calculations for one of the species. nih.gov

Energy Dispersive X-ray Spectroscopy (EDX) for Local Elemental Distribution

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often integrated with electron microscopes (SEM and TEM) to provide elemental analysis of a localized area of a sample. wikipedia.orgcsinordic.comthermofisher.com

When the electron beam of the microscope interacts with the sample, it causes the emission of characteristic X-rays from the elements present. wikipedia.org The EDX detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition of the analyzed spot. This technique is valuable for confirming the presence of expected elements and for identifying any impurities. scielo.br

Elemental Mapping: A significant advantage of EDX is its ability to perform elemental mapping. gsa-ratingen.de By scanning the electron beam across an area of the sample, a map showing the spatial distribution of different elements can be generated. scielo.brresearchgate.net This is particularly useful for visualizing the distribution of sodium, antimony, and oxygen in sodium antimonate particles or for examining the elemental distribution in doped or composite materials. researchgate.netscielo.br

Data Table: Advanced Characterization Techniques

| Technique | Abbreviation | Information Obtained | Relevance to this compound |

| X-ray Diffraction | XRD | Crystalline phase, lattice parameters, crystallite size | Identification of NaSbO₃·3H₂O phase, structural analysis, nanoparticle size estimation. iaea.orgvulcanchem.comresearchgate.netresearchgate.net |

| Scanning Electron Microscopy | SEM | Particle morphology, surface features, microstructure | Visualization of crystal shape, size, and surface topography. researchgate.netscielo.br |

| Transmission Electron Microscopy | TEM | Nanoparticle dimensions, shell thickness, internal structure | High-resolution imaging of nanoparticles and core-shell structures. gexinonline.comnanocomposix.comnih.gov |

| Electron Microprobe Analysis | EMPA | Spatially resolved elemental composition | Quantitative analysis of elemental composition in micro-volumes. wikipedia.orgbbk.ac.uk |

| Inductively Coupled Plasma Atomic Emission Spectrometry | ICP-AES/OES | Quantitative elemental analysis, antimony speciation | Accurate determination of Na and Sb content; analysis of Sb(III) and Sb(V) species. wikipedia.orgnih.govnih.gov |

| Energy Dispersive X-ray Spectroscopy | EDX/EDS | Local elemental distribution, elemental mapping | Confirmation of elemental composition and visualization of elemental distribution. scielo.brwikipedia.orgresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the elemental and isotopic composition of a sample. measurlabs.com In the context of this compound, HRMS is instrumental in confirming its molecular weight and isotopic distribution with high accuracy. The technique measures the mass-to-charge ratio of ions, allowing for the differentiation between compounds with similar nominal masses.

The high accuracy of HRMS makes it an indispensable tool for verifying the synthesis of this compound and for distinguishing it from other antimony-containing species or impurities that may be present in a sample. measurlabs.comifremer.fr

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Particle Distribution in Colloidal Systems

Dynamic Light Scattering (DLS) is a non-destructive technique used to measure the size and size distribution of molecules and particles in a solution or suspension. unchainedlabs.com For this compound, which can form colloidal systems in aqueous media, DLS is crucial for characterizing the hydrodynamic radius (r_H) and the polydispersity index (PDI) of the dispersed particles. nanotempertech.comatamanchemicals.com

A fine powder of this compound, which is slightly soluble in water, can be used to prepare a dilute colloidal solution. atamanchemicals.comfishersci.co.uk The DLS instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. unchainedlabs.com Larger particles move more slowly, causing slower fluctuations in light intensity, while smaller particles move more rapidly, leading to faster fluctuations. nanotempertech.com

This information is then used to calculate the hydrodynamic size, which is the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. The PDI provides a measure of the broadness of the size distribution; a value close to zero indicates a monodisperse or uniform particle size, whereas a value closer to one suggests a highly polydisperse sample with a wide range of particle sizes. nanotempertech.com This technique is essential for controlling and understanding the aggregation dynamics in colloidal systems of sodium antimonate. mdpi.com

Micro-Elemental Analysis (C, H, N, Sb) for Stoichiometric Determination in Synthesized Compounds

Micro-elemental analysis is a fundamental technique for determining the elemental composition of a compound, which is essential for confirming its stoichiometry. For synthesized this compound, elemental analysis would typically involve quantifying the weight percentages of sodium (Na), antimony (Sb), and, by extension through the hydrate (B1144303) determination, hydrogen (H) and oxygen (O). While carbon (C) and nitrogen (N) analysis is standard for organic compounds, it would be used here to confirm the absence of organic impurities.

The theoretical elemental composition of anhydrous sodium antimonate (NaSbO₃) and this compound (NaSbO₃·3H₂O) can be calculated based on their molecular formulas and atomic weights. Experimental values obtained from micro-elemental analysis are then compared to these theoretical values to verify the purity and stoichiometry of the synthesized compound.

Table 1: Theoretical Elemental Composition of Sodium Antimonate and its Trihydrate

| Element | Anhydrous (NaSbO₃) | Trihydrate (NaSbO₃·3H₂O) |

| Sodium (Na) | ~11.92% | ~9.31% |

| Antimony (Sb) | ~63.16% | ~49.33% |

| Oxygen (O) | ~24.92% | ~41.33% |

| Hydrogen (H) | 0.00% | ~2.45% |

Note: These are approximate theoretical values.

Discrepancies between the experimental and theoretical values can indicate the presence of impurities, incomplete reaction, or a different hydration state.

Thermal and Thermogravimetric Analysis

Thermal analysis techniques are critical for understanding the thermal stability and decomposition behavior of materials. For hydrated compounds like this compound, these methods are particularly important for studying dehydration processes.

Investigation of Thermal Decomposition Behavior and Hydrate Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.comparticle.dk When applied to this compound, TGA can precisely determine the temperature ranges over which the water of hydration is lost. scribd.com The resulting TGA curve plots the percentage of weight loss against temperature.

Studies have shown that the thermal decomposition of hydrated materials involves distinct steps corresponding to the loss of water molecules. researchgate.net For this compound, the TGA curve would be expected to show a weight loss corresponding to the three water molecules. The temperature at which this dehydration occurs provides information about the thermal stability of the hydrate. particle.dk

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), often performed concurrently with TGA, measures the difference in temperature between the sample and a reference material as a function of temperature. This provides information about the energetics of the decomposition process, indicating whether the dehydration is an endothermic or exothermic event. scribd.com The decomposition of hydrates is typically an endothermic process.

Table 2: Expected TGA/DTA Events for this compound Decomposition

| Temperature Range | Mass Loss (%) | Corresponding Event | DTA Peak |

| ~100-300°C | ~21.88% (theoretical for 3 H₂O) | Loss of water of hydration | Endothermic |

| >800°C | No significant loss | Stable anhydrous NaSbO₃ | - |

Note: The exact temperatures can vary depending on factors like heating rate and atmosphere.

The analysis of the TGA and DTA curves allows for a detailed understanding of the thermal stability of this compound and the conditions under which it converts to its anhydrous form. scribd.comxrfscientific.com

Mechanistic Investigations and Chemical Reactivity of Sodium Antimonate Trihydrate

Catalytic Reaction Mechanisms

Sodium antimonate (B1203111) trihydrate (NaSbO₃·3H₂O) demonstrates notable catalytic activity in specific chemical transformations. Its efficacy stems from its chemical structure and ability to participate in reaction pathways, influencing both the rate and outcome of the synthesis.

In the synthesis of ferrites via the polyol method, sodium antimonate trihydrate plays a crucial role. The polyol process is a versatile solution-phase method for preparing a wide variety of inorganic nanomaterials. Research has shown that the choice of reagents is critical for the successful formation of ferrite (B1171679). atamanchemicals.comfishersci.at For instance, the formation of ferrite can be hindered if diethylene glycol is substituted with ethylene (B1197577) glycol, or if anhydrous sodium acetate (B1210297) is replaced with acetic acid sodium salt trihydrate. atamanchemicals.comfishersci.at

A fine powder of this compound, being a slightly soluble salt, can be used to create a dilute solution of sodium antimonate. atamanchemicals.comfishersci.at This controlled release of antimonate ions is believed to be a key factor in mediating the reaction pathways that lead to the formation of ferrite nanoparticles. While the precise mechanism is complex and continues to be an area of investigation, it is understood that the antimonate species influences the nucleation and growth of the ferrite crystals in the polyol medium.

Recent advancements have explored a polyol-mediated process utilizing ethylene glycol as both a solvent and a reducing agent to produce nanostructured this compound with improved homogeneity, which is particularly beneficial for electronic applications. vulcanchem.com This process involves dissolving antimony trioxide in ethylene glycol and then adding sodium acetate trihydrate under reflux conditions to precipitate the desired product. vulcanchem.com

The catalytic action of this compound extends to other areas of chemical synthesis beyond ferrite formation. It is utilized as a catalyst in the production of fire-resistant glass and optical glass, where it also acts as a clarifier. fscichem.comtodini.com In these high-temperature applications, the compound's thermal stability is a significant asset. justdial.com

The catalytic effect can sometimes be attributed to the surface properties of the material. For instance, in epoxy composites, the catalytic effect of certain fillers is linked to the presence of hydroxyl (–OH) and amino (–NH₂) groups on their surface, which can initiate the ring-opening polymerization of the epoxy resin. mdpi.com While not directly about sodium antimonate, this principle of surface-mediated catalysis is relevant to understanding how inorganic compounds can influence organic reactions.

In some contexts, sodium antimonate is used in the creation of other catalytically active materials. For example, it is a precursor in the generation of antimony-doped tin oxide (ATO) nanoparticles. uh.edu In these syntheses, the controlled dissolution of sodium antimonate at elevated temperatures is key to achieving uniform doping of the tin oxide structure. uh.edu

Flame Retardancy Mechanisms

This compound is a well-established flame retardant, particularly valued for its synergistic effects with other additives in polymeric materials. atamanchemicals.comjustdial.com Its mechanism of action involves complex chemical and physical processes that occur in both the condensed (solid) and gas phases during combustion.

The synergy between antimony compounds and halogens is a well-documented phenomenon. bolton.ac.uk In the presence of a halogen source, antimony compounds like sodium antimonate and antimony trioxide are believed to form antimony trihalides (e.g., SbCl₃, SbBr₃) and antimony oxyhalides at combustion temperatures. These volatile antimony species are released into the gas phase where they interfere with the free-radical chain reactions of combustion. bolton.ac.uk This gas-phase mechanism is a key component of their flame retardant action.

While antimony trioxide is a widely used synergist, sodium antimonate offers advantages in certain applications, such as in engineering plastics that require high processing temperatures. atamanchemicals.comnihonseiko.co.jp Pentavalent antimonates like sodium antimonate can provide flame retardancy without negatively impacting the material's original heat and hydrolysis resistance. atamanchemicals.comnihonseiko.co.jp

Other metal compounds, such as zinc stannate and zinc hydroxystannate, can also act as synergists with halogenated flame retardants and are sometimes used as partial replacements for antimony trioxide. inchem.orgbolton.ac.uk

The flame retardancy of this compound involves both condensed-phase and gas-phase mechanisms.

Condensed-Phase Mechanisms:

Char Formation: One of the ways flame retardants can work is by altering the thermal degradation pathway of the polymer to favor the formation of a carbonaceous char layer. globalscientificjournal.com This char acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. nzdr.ru While phosphorus compounds are well-known for their char-forming capabilities, antimony compounds can also contribute to this effect. inchem.org

Endothermic Decomposition: Hydrated fillers, such as aluminum trihydrate and magnesium hydroxide (B78521), function in part through endothermic decomposition. atamankimya.comnzdr.ru When heated, they release water, a process that absorbs heat and cools the polymer surface. nzdr.ru this compound, containing three water molecules, can also exhibit this cooling effect upon dehydration. vulcanchem.comgoogle.com

Protective Film Formation: At high temperatures, some antimony compounds can melt and form a protective film on the surface of the material, which helps to isolate it from the air. alfa-chemistry.com

Gas-Phase Mechanisms:

Inert Gas Dilution: The release of non-combustible gases, such as water vapor from the dehydration of the trihydrate, can dilute the concentration of flammable gases and oxygen in the vicinity of the flame, thus inhibiting combustion. inchem.org

Radical Scavenging: As mentioned previously, the volatile antimony halides formed in the presence of halogenated synergists are potent flame inhibitors in the gas phase. They act as radical scavengers, interrupting the chain reactions that sustain the flame. bolton.ac.ukglobalscientificjournal.com

The following table summarizes the key thermochemical events involved in the flame retardancy of this compound:

| Temperature Range | Event | Phase | Mechanism of Action |

| > 100 °C | Dehydration (Release of H₂O) | Condensed | Endothermic cooling, Dilution of flammable gases |

| > 293 °C (Typical for some hydrated fillers) | Decomposition of synergists/additives | Condensed | Release of water and other non-combustibles |

| Polymer Decomposition Temperature | Formation of Antimony Halides (with halogen synergist) | Condensed | Precursor formation for gas-phase activity |

| Combustion Temperatures | Release of Volatile Antimony Species | Gas | Radical trapping, Interruption of combustion cycle |

| High Temperatures | Char Formation/Protective Layer | Condensed | Insulation, Reduced fuel release |

This table provides a generalized sequence of events. The specific temperatures and efficacy of each mechanism depend on the polymer matrix and the other additives present.

Solution Chemistry and Precipitation Dynamics

The behavior of this compound in solution is critical to its synthesis and some of its applications. It is described as being slightly soluble in water. fishersci.attodini.com This limited solubility is a key characteristic. For instance, its insolubility in cold water, coupled with its tendency to hydrolyze in hot water to form a colloid, influences its handling and use in aqueous systems. atamanchemicals.com

The synthesis of sodium antimonate often involves precipitation from an aqueous solution. One method involves reacting antimony trioxide with sodium hydroxide. justdial.com Another industrial process involves the wet method of alkali soaking of antimony oxide ore, where the antimonous oxide dissolves in a hot sodium hydroxide solution. google.com The subsequent precipitation is controlled by factors such as temperature, pH, and the presence of oxidizing agents like hydrogen peroxide. google.com

In the synthesis of doped metal oxides, the precipitation dynamics are carefully controlled. For example, in the creation of antimony-doped tin oxide shells on nanoparticles, an aqueous solution of sodium antimonate is prepared at an elevated temperature (around 90 °C) due to its sparing solubility. uh.edu This solution is then added to a sodium stannate solution, and a higher temperature is used to ensure complete dissolution and subsequent uniform doping of antimony into the tin oxide shell as it precipitates. uh.edu The pH of the solution is also a critical parameter, as the formation of tin oxide from sodium stannate is pH-dependent. gexinonline.com

The solubility profile of this compound is also notable in other solvents. It is soluble in tartaric acid and concentrated sulfuric acid, which is utilized in analytical chemistry for preparing antimony-based reagents. vulcanchem.com Conversely, its insolubility in dilute acids and bases contributes to its stability in various industrial formulations. vulcanchem.com

The following table details the solubility of this compound in various solvents:

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | 0.12 | 20 |

| Tartaric Acid | 8.5 | 25 |

| Concentrated H₂SO₄ | 12.3 | 25 |

| Ethanol (B145695) | <0.01 | 25 |

Data compiled from various sources. vulcanchem.com

Hydrolysis Processes and Colloidal Behavior in Aqueous Environments

This compound exhibits limited solubility in cold water but undergoes hydrolysis in hot water to form a colloid. atamanchemicals.comchembk.com The compound is described as slightly soluble in water, with a reported solubility of 0.12 g/100 mL at 20°C for the trihydrate form. vulcanchem.comfishersci.at The anhydrous variant is considered nearly insoluble. vulcanchem.com This hydrolysis to a colloidal form is a key characteristic of its behavior in heated aqueous environments. atamanchemicals.comchembk.com Studies on the solubility of antimony(V) solids, such as sodium antimonate, in basic solutions at temperatures ranging from 25 to 300°C indicate that changes in solubility are primarily influenced by the stability of the antimony species in solution. iaea.org The persistence of metastable antimony(V) solids in contact with oxidizing basic solutions has been observed for extended periods at temperatures at or below 75°C. iaea.org

pH-Dependent Crystallization and Material Deposition Phenomena

The crystallization of sodium antimonate is significantly influenced by the pH of the solution. The natural mineral form of sodium antimonate, brizziite, is known to crystallize from solutions with high pH and high salinity. mdpi.com The formation of brizziite requires low concentrations of other metal cations like Mg²⁺, Zn²⁺, and Pb²⁺. mdpi.com In contrast, lower pH values in the presence of iron ions would favor the formation of tripuhyite (FeSbO₄). mdpi.com

In synthetic processes, the E-pH diagram for the Sb-H₂O system demonstrates that Sb(III) can be oxidized to Sb(V) to form sodium pyroantimonate (B1233504) under various alkaline concentrations. researchgate.net However, temperature also plays a critical role, as excessive temperatures can lead to the transformation of sodium pyroantimonate into NaSbO₃. researchgate.net The stability of antimony species is highly dependent on pH; Sb(III) primarily exists as the neutral species Sb(OH)₃ within a broad pH range of 2.0 to 10.0. mdpi.com This contrasts with Sb(V), which forms the anionic hexahydroxoantimonate(V) [Sb(OH)₆]⁻ in aqueous solutions. The geochemical behavior of antimony is complex, with the transformation between crystalline and amorphous phases of sodium antimonide (Na-Sb) being observed during electrochemical processes. acs.org

Speciation and Transformation of Antimony in Various Chemical Matrices

The speciation of antimony, referring to its various chemical forms, is crucial as the toxicity and mobility of the element depend on its oxidation state. nih.gov The two primary inorganic species in aqueous environments are antimonite, Sb(III), and antimonate, Sb(V). nih.govresearchgate.net Sb(III) is considered approximately ten times more toxic than Sb(V). nih.govpan.pl The ratio between these two species is governed by the environmental redox potential and pH. researchgate.net In reducing conditions, Sb(III) is the dominant form, often as Sb(OH)₃, while Sb(V) predominates in oxidizing environments. pan.pl

The analysis of antimony speciation is challenging due to the potential for species interconversion during sample extraction and analysis. researchgate.netresearchgate.netscirp.org For instance, studies using isotope dilution techniques found that while no reduction of Sb(V) to Sb(III) occurred during sample preparation, about 9.3% of the extractable Sb(III) was converted to Sb(V) during the extraction step from soil samples. scirp.org Various extraction agents are used to remove antimony from solid matrices for speciation analysis, including citric acid, Na₂EDTA, and ammonium (B1175870) tartrate, with varying efficiencies. pan.plresearchgate.net High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a common technique for separating and quantifying antimony species. researchgate.netpan.pl

Table 1: Predominant Antimony Species as a Function of pH

| pH Range | Predominant Sb(III) Species | Predominant Sb(V) Species |

| < 2.0 | SbO⁺, Sb(OH)₂⁺ | [Sb(OH)₆]⁻ (in oxidizing conditions) |

| 2.0 - 10.0 | Sb(OH)₃, H₃SbO₃ (neutral) | [Sb(OH)₆]⁻ (in oxidizing conditions) |

| > 10.0 | SbO₂⁻ | [Sb(OH)₆]⁻ (in oxidizing conditions) |

| Data sourced from references mdpi.comresearchgate.netpan.pl. |

Co-precipitation and Immobilization Mechanisms of Related Elements (e.g., Arsenic in Scorodite)

The immobilization of arsenic and antimony is a significant environmental concern, particularly in mining and metallurgy. Scorodite (FeAsO₄·2H₂O) is a crystalline and stable mineral used for arsenic fixation. researchgate.net Studies investigating the co-precipitation of antimony during scorodite synthesis have found that antimony is not significantly incorporated into the scorodite crystal structure. researchgate.net Instead, when both arsenic and antimony are present, they tend to form separate mineral phases: scorodite for arsenic and tripuhyite (FeSbO₄) for antimony. researchgate.net This suggests that scorodite precipitation is not an effective mechanism for co-precipitating and immobilizing antimony. The lack of Sb uptake in scorodite is potentially due to the larger ionic radius of antimony and its different coordination with oxygen compared to arsenic. researchgate.net

Despite the formation of separate phases, the presence of antimony does affect the morphology of the scorodite crystals, changing them from rosettes of intergrown crystals to anhedral masses of smaller crystallites as the antimony concentration increases. researchgate.net Industrial processes designed to remove arsenic and antimony from smelter flue dust and refinery bleed-off solutions have demonstrated high removal efficiencies by precipitating them as crystalline scorodite, achieving up to 98% arsenic removal and 99% antimony removal, though this is achieved through the formation of distinct stable compounds rather than a single co-precipitated solid solution. researchgate.net The chemistry of arsenic and antimony is similar, and in natural environments, the presence of iron can immobilize arsenic through the co-precipitation of metal arsenates with iron oxides. bc-mlard.ca

Table 2: Phase Formation in Synthetic As-Sb-Fe-O Precipitates

| Synthesis Conditions (Initial Reactants) | Resulting Phases Identified by XRD | Key Finding |

| As-only end member | Scorodite (FeAsO₄·2H₂O) | Pure scorodite forms in the absence of Sb. |

| Sb-only end member | Tripuhyite (FeSbO₄) | Pure tripuhyite forms in the absence of As. |

| Intermediate members (varying As:Sb ratios) | Physical mixtures of scorodite and tripuhyite | Sb is not substituted into the scorodite lattice; separate phases precipitate. |

| Data sourced from reference researchgate.net. |

Coordination Chemistry and Complexation Studies

Ligand Binding Mechanisms and Geometrical Considerations in Antimonial Drug Precursors

Pentavalent antimonial drugs, such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, are synthesized from an Sb(V) precursor, like hydrolyzed SbCl₅ or sodium antimonate, and a polyalcohol ligand (D-gluconic acid or N-methyl-D-glucamine, respectively). nsf.govresearchgate.net The high affinity of Sb(V) for oxygen suggests that binding occurs through deprotonated hydroxyl groups on the ligand. nsf.gov The arrangement of these hydroxyl groups on the polyalcohol backbone makes chelation a favorable binding mode. nsf.gov

Structural studies propose that the formation of stable, unstrained five-membered rings via chelation with vicinal (adjacent) alkoxide groups is a key feature of these complexes. nsf.gov This creates a cyclic stiborane (B1235608) motif. nsf.gov Investigations into small molecule models of these drug precursors have confirmed that various vicinal diolate environments can form stable chelate complexes with Sb(V). nsf.gov It is suggested that in diluted solutions of meglumine antimoniate, two molecules of the N-methyl-D-glucamine (NMG) ligand coordinate with a single Sb(V) atom. researchgate.net The coordination environment around the antimony atom in its complexes with O-bearing organic ligands like catechol and xylitol (B92547) is likely octahedral, with Sb(V) being coordinated by six oxygen atoms from three ligand molecules. geoscienceworld.org

Investigation of Stoichiometry and Stability of Coordination Complexes

The stoichiometry and stability of antimony coordination complexes are determined using various analytical techniques, including potentiometric titrations, X-ray absorption fine structure (XAFS) spectroscopy, and mass spectrometry. researchgate.netgeoscienceworld.org For Sb(V)-oxalate complexes, potentiometric experiments demonstrated the formation of stable aqueous complexes, with the data best explained by considering bidentate complex formation. geoscienceworld.org The stoichiometry and stability constants are determined by fitting experimental pH data, assuming a minimal number of species and an octahedral coordination for Sb(V). geoscienceworld.org

Studies on meglumine antimoniate suggest a 2:3 Sb:N-methyl-D-glucamine (NMG) stoichiometry in its concentrated commercial form. researchgate.net The stability constant for the meglumine antimoniate complex was estimated to be 8600 L/mol. researchgate.net Other studies have characterized a variety of stable, isolable Sb(V) complexes with different Lewis base donors, showing diverse stoichiometries such as [Ph₃Sb(donor)₂][OTf]₂ and [Ph₃Sb(donor)(OTf)][OTf]. researchgate.net The formation of an antimony-quercetin complex was found to have a 1:1 stoichiometry. nih.gov Research on antimony(III) complexes with tridentate O,E,O-ligands (where E = O, S, Se, Te, NH, NMe) also shows the formation of chelate complexes, which can form dimers in the solid state to achieve a pentacoordinated antimony center. mdpi.com

Table 3: Stoichiometry and Stability of Selected Antimony Complexes

| Antimony Species | Ligand | Stoichiometry (Sb:Ligand) | Stability Constant (K) | Method/Conditions |

| Sb(V) | Oxalic Acid | Multiple species considered | Determined via potentiometry | pH 2.5-4.5 geoscienceworld.org |

| Sb(V) | Meglumine (NMG) | 1:2 (dilute), 2:3 (conc.) | 8600 L/mol | Competition binding researchgate.net |

| Sb(III) | Quercetin | 1:1 | Not specified | UV-vis spectroscopy nih.gov |

| Sb(V) | 4-methylpyridine-N-oxide | 1:1 ([Ph₄Sb(OPyrMe)]⁺) | Stable, isolable complex | X-ray crystallography researchgate.net |

| Sb(V) | Triphenylphosphine oxide | 1:2 ([Ph₃Sb(OPPh₃)₂]²⁺) | Stable, isolable complex | X-ray crystallography researchgate.net |

| Data sourced from references researchgate.netgeoscienceworld.orgresearchgate.netnih.gov. |

Advanced Applications and Functional Material Development

Catalysis and Chemical Processing

The catalytic potential of antimonate (B1203111) materials, including sodium antimonate, is an area of active research and development. These materials serve as foundational components for heterogeneous catalysts and are employed in specialized chemical manufacturing processes.

Antimonate-based materials are recognized for their utility in catalysis. todini.com Antimony derivatives can be embedded in nanomaterials to enhance electronic conductivity, which in turn improves the performance of photoelectrochemical catalysis. researchgate.net This is particularly effective for increasing the efficiency of oxidation-reduction reactions used in the degradation of organic matter in wastewater. researchgate.net

Research has focused on first-row transition metal antimonates, such as MSb₂O₆ (where M = Mn, Fe, Co, Ni), as promising, inexpensive, and abundant catalysts for the oxygen reduction reaction (ORR), which is crucial for fuel cell technology. researchgate.netacs.org Theoretical and experimental studies have shown that these antimonate structures offer good oxygen binding energetics, conductivity, and stability in aqueous environments. researchgate.netacs.org Specifically, Manganese antimonate (MnSb₂O₆) has demonstrated a significant enhancement in mass activity compared to its corresponding transition metal oxide. researchgate.netacs.org The stable and conductive antimonate framework is seen as a promising platform for tuning the activity and selectivity of catalytic sites. researchgate.netacs.org Furthermore, antimony-doped materials, like antimony doped tin oxide (ATO), can generate a high number of oxygen vacancies, making them effective co-catalysts that enhance the electrooxidation of compounds such as formic acid. acs.org

Sodium antimonate is increasingly utilized as a catalyst in various chemical processes, a function attributed to its Lewis acidic characteristics and its ability to activate specific substrates. globenewswire.com The application of antimony derivatives in organic synthesis is primarily in the form of Lewis acid catalysts. researchgate.netacs.org These catalysts are often used in dual-metal systems combined with other metals to facilitate organic transformations. researchgate.netacs.org While the full scope of its catalytic activity in organic synthesis is still being explored, its role as a Lewis acid is a key area of study. researchgate.netacs.org

Optical and Glass Technologies

In the manufacturing of high-performance glass and ceramics, sodium antimonate serves critical functions as both a refining agent and an opacifier.

Sodium antimonate is widely used in the glass industry as a fining agent, degasser, and clarifier. 2017erp.comalhamchemicals.com It is particularly crucial in the production of high-performance optical glass, cathode ray tubes (CRTs), color television bulbs, and photovoltaic solar glass. additivesforpolymer.comadditivesforpolymer.comld-cz.com Its primary role is to remove microscopic bubbles and dissolved gases from the molten glass, a process known as fining. globenewswire.com2017erp.com This clarification enhances the transparency and quality of the final glass product. titanos.com

Sodium antimonate offers several advantages over antimony trioxide, another common fining agent. titanos.com In sodium antimonate, the antimony is already in the pentavalent state (Sb⁵⁺), which is the active state for fining, eliminating the need for an oxidation step during production. titanos.com This also means that sodium nitrate (B79036), which is required when using antimony trioxide, is not necessary. titanos.com Hydrated forms of sodium antimonate are specifically designed as clarifying agents that also provide oxidizing decolorization, neutralizing the greenish hue caused by iron impurities. ld-cz.comnihonseiko.co.jplyhaihui.com

Table 1: Comparison of Fining Agents in Glass Manufacturing

| Feature | Sodium Antimonate | Antimony Trioxide |

|---|---|---|

| Antimony State | Pentavalent (Sb⁵⁺) | Trivalent (Sb³⁺) |

| Primary Function | Clarifier, degasser, decolorizer titanos.comnihonseiko.co.jp | Fining agent, decolorizer ld-cz.comdigitalfire.com |

| Process Requirement | No oxidation step needed titanos.com | Must be converted to pentavalent state titanos.com |

| Additive Needed | None | Requires sodium nitrate titanos.com |

| Applications | Optical glass, CRTs, solar glass additivesforpolymer.comadditivesforpolymer.com | General glass production ld-cz.com |

Sodium antimonate functions as an effective opacifier and whitening agent in enamels and ceramic glazes. 2017erp.comtitanos.com It is used to create opacity in enamels for cast iron and in acid-resisting sheet steel enamels. researchgate.net As an opacifier, it increases the whiteness and hiding power of the glaze. ld-cz.com Antimony compounds are used in glazes to modify their properties and in the synthesis of pigments. ld-cz.com For instance, antimony oxide can be combined with titanium dioxide and other elements to produce a range of yellow pigments. ld-cz.com In enamels, sodium antimonate acts as an opaque filler and is also used in anti-acid paints for steel plates. titanos.com Its ability to be easily reducible requires an oxidizing environment to maintain its opacifying power. digitalfire.com

Table 2: Applications of Sodium Antimonate as an Opacifier

| Application | Function | Benefit |

|---|---|---|

| Dry-Process Enamels for Cast Iron | Opacifier researchgate.net | Provides whiteness and opacity. |

| Ceramic Glazes | Opacifier, Whitening Agent 2017erp.comld-cz.com | Increases hiding power and whiteness. ld-cz.com |

| Acid-Resistant Coatings | Opaque Filler titanos.com | Contributes to protective, opaque finishes. |

| Pigment Synthesis | Component of yellow pigments ld-cz.com | Creates stable colors like Naples yellow. digitalfire.com |

Flame Retardant Engineering

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Sodium antimonate trihydrate | NaSbO₃·3H₂O |

| Sodium antimonate | NaSbO₃ |

| Antimony Pentoxide | Sb₂O₅ |

| Antimony Trioxide | Sb₂O₃ |

| Manganese antimonate | MnSb₂O₆ |

| Iron antimonate | FeSb₂O₆ |

| Cobalt antimonate | CoSb₂O₆ |

| Nickel antimonate | NiSb₂O₆ |

| Antimony doped tin oxide | ATO |

| Sodium Nitrate | NaNO₃ |

| Titanium Dioxide | TiO₂ |

Integration into Polymeric Composites (Plastics, Resins, Textiles) for Enhanced Fire Resistance

Sodium antimonate is widely incorporated into a variety of polymeric materials, including plastics, resins, and textiles, to impart fire-retardant properties. um-material.comadditivesforpolymer.com It functions as a synergistic flame retardant, meaning it is most effective when used in combination with halogenated compounds (e.g., bromine or chlorine compounds). um-material.comalfa-chemistry.com

The mechanism of its fire-retardant action is multifaceted:

Gas Phase Inhibition: During combustion, the polymer releases halogen radicals. Sodium antimonate decomposes at high temperatures (300–500°C) to produce antimony trioxide (Sb₂O₃) and sodium oxide (Na₂O). um-material.com The antimony trioxide then reacts with the halogen radicals to form volatile antimony halides (SbX₃) or antimony oxyhalides. um-material.com These volatile antimony compounds act as radical scavengers in the gas phase, interrupting the exothermic chain reactions of combustion. um-material.com

Condensed Phase Charring: In the solid phase of the burning material, the presence of antimony promotes the formation of a stable, insulating layer of char. um-material.com This char layer acts as a physical barrier, limiting the supply of flammable gases to the flame and shielding the underlying polymer from heat, thus slowing down decomposition. um-material.com

Smoke and Acid Gas Suppression: The sodium oxide (Na₂O) produced during the decomposition of sodium antimonate is alkaline. um-material.com It can neutralize acidic gases, such as hydrogen halides (HCl, HBr), that are generated during the combustion of halogenated polymers. um-material.com This action reduces the corrosiveness and toxicity of the smoke. um-material.com

The use of sodium antimonate offers processing advantages, as its granular or microspherical structure minimizes the risk of inhalable dust exposure compared to finer powders. um-material.com It is incorporated into materials like polyethylene, polypropylene, PVC, fiberglass resins, and textiles for protective clothing and upholstery to enhance their fire safety. google.com